molecular formula C14H11NO3S B6376995 3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% CAS No. 1261942-36-2

3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95%

Cat. No. B6376995
CAS RN: 1261942-36-2
M. Wt: 273.31 g/mol
InChI Key: MXKNITCYRQTNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% (3-C5MSPP95) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 128-131 °C and a boiling point of 229-231 °C. 3-C5MSPP95 is a versatile compound that can be used in a variety of syntheses, and its applications range from pharmaceuticals to biochemistry.

Scientific Research Applications

3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% has a variety of scientific research applications, including pharmaceuticals, biochemistry, and organic synthesis. It is used in the synthesis of a variety of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticoagulants. It is also used in the synthesis of a variety of organic compounds, such as dyes, pigments, and fragrances. In biochemistry, 3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% is used in the synthesis of a variety of enzymes, such as cytochrome P450 and glutathione S-transferase.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of the methylsulfonylphenyl group and the nitrogen atom of the cyanide group. This covalent bond is believed to be responsible for the biological activity of 3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95%, as it can interact with a variety of biological molecules, such as enzymes and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% are not fully understood, but it is believed to have a variety of effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. It has also been shown to inhibit the activity of glutathione S-transferase, which is involved in the detoxification of a variety of compounds. In addition, 3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% has been shown to have antifungal, anti-inflammatory, and anticoagulant activity.

Advantages and Limitations for Lab Experiments

The use of 3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its synthesis is relatively straightforward. In addition, it is a versatile compound that can be used in a variety of syntheses and scientific research applications. However, there are some limitations to the use of 3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% in laboratory experiments. It is a relatively unstable compound, and its decomposition can lead to the formation of harmful byproducts. In addition, it is a toxic compound, and proper safety precautions must be taken when handling it.

Future Directions

There are a variety of potential future directions for the use of 3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95%. It could be used in the synthesis of a variety of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticoagulants. It could also be used in the synthesis of a variety of organic compounds, such as dyes, pigments, and fragrances. In addition, it could be used in the synthesis of a variety of enzymes, such as cytochrome P450 and glutathione S-transferase. Finally, it could be used in the development of new drugs and therapies that target specific biological pathways.

Synthesis Methods

The synthesis of 3-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% requires the use of several different chemical reagents, including 3-bromo-5-methylsulfonylphenylphenol, sodium cyanide, and potassium carbonate. The reaction is carried out in an aqueous solution at a temperature of 60-80 °C for a period of 4-6 hours. The reaction is believed to proceed through a nucleophilic substitution mechanism, where the bromide acts as a leaving group and the cyanide acts as the nucleophile. The product is then purified by recrystallization from aqueous ethanol and can be used in a variety of scientific research applications.

properties

IUPAC Name

3-hydroxy-5-(3-methylsulfonylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-19(17,18)14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKNITCYRQTNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684945
Record name 5-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(3-methylsulfonylphenyl)phenol

CAS RN

1261942-36-2
Record name 5-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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